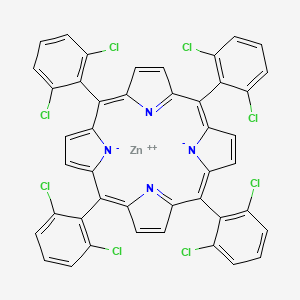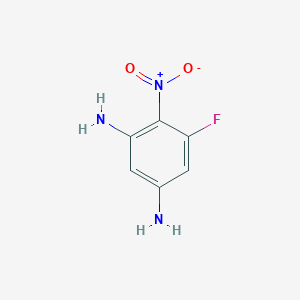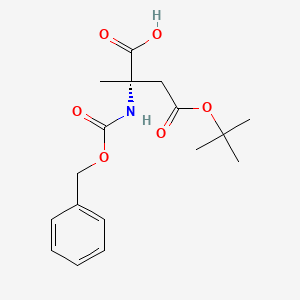
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is a complex organic compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of zinc at its core and four 2,6-dichlorophenyl groups attached to the porphyrin ring. It is known for its unique photophysical and photochemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anaerobic conditions to prevent oxidation. The resulting porphyrin is then metallated with zinc acetate to form the desired zinc complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, light irradiation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a photosensitizer in photochemical reactions, including the photodegradation of pollutants and the synthesis of complex organic molecules.
Biology: In biological research, it is used to study the interactions between porphyrins and biological macromolecules, such as DNA and proteins. It is also explored for its potential in photodynamic therapy for cancer treatment .
Medicine: The compound’s photophysical properties make it a candidate for use in medical imaging and as a therapeutic agent in photodynamic therapy.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, the compound transitions to an excited state, which can then transfer energy to nearby molecules, leading to various photochemical reactions. In biological systems, this energy transfer can generate reactive oxygen species, which can damage cellular components and induce cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound selectively accumulates in cancer cells and, upon light activation, induces cell death .
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of dichlorophenyl groups, which alters its solubility and reactivity.
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin: The presence of sulfophenyl groups makes this compound water-soluble, which is advantageous for biological applications.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The amino groups provide sites for further functionalization, making it versatile for various chemical modifications .
Uniqueness: Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer in various applications. Its ability to generate reactive oxygen species upon light activation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C44H20Cl8N4Zn |
|---|---|
Poids moléculaire |
953.6 g/mol |
Nom IUPAC |
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |
Clé InChI |
KQYNWKHJHNPMNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)



amine](/img/structure/B12098456.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)

![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)
